[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical trajectory of triazine chemistry, which has experienced significant advancement since the mid-20th century. The compound was first catalogued in chemical databases in January 2019, representing a relatively recent addition to the chemical literature. This discovery timing coincides with the intensified research focus on heterocyclic compounds for pharmaceutical applications and materials science.
The historical foundation for this compound's development can be traced to the pioneering work on 1,2,4-triazine synthesis methodologies established in the latter half of the 20th century. The general synthetic approach for 1,2,4-triazine derivatives was established through the condensation reaction methodology involving 1,2-dicarbonyl compounds with acid hydrazides, a method that has remained predominant in the field. The incorporation of sulfanyl linkages into triazine systems represents a more recent synthetic innovation, reflecting the ongoing efforts to expand the structural diversity and functional properties of these heterocyclic systems.
The compound's Chemical Abstracts Service registry number 114960-69-9 was assigned during its initial characterization phase, facilitating its integration into global chemical databases and research networks. The systematic documentation of its structural parameters, including the International Union of Pure and Applied Chemistry nomenclature as 2-[(6-tert-butyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetic acid, established the foundation for subsequent research investigations.
Significance in Heterocyclic Chemistry
This compound occupies a particularly significant position within heterocyclic chemistry due to its multifunctional architecture and potential for diverse chemical transformations. The compound exemplifies the modern approach to heterocyclic design, where multiple functional groups are strategically positioned to enhance both synthetic utility and biological activity potential. The presence of the tert-butyl group provides steric bulk that can influence molecular conformation and stability, while the sulfanyl-acetic acid functionality introduces opportunities for further chemical modification and bioconjugation applications.
The triazine core structure contributes to the compound's significance through its well-established role as a privileged scaffold in medicinal chemistry. 1,2,4-Triazines are recognized for their broad spectrum of biological activities and their utility as synthetic intermediates in complex molecule construction. The heterocyclic system's electron-deficient nature, arising from the three nitrogen atoms within the six-membered ring, creates distinctive reactivity patterns that differentiate triazines from other aromatic systems.
From a synthetic chemistry perspective, the compound represents an important example of how traditional triazine chemistry can be expanded through the incorporation of sulfur-containing substituents. The sulfanyl linkage serves as both a structural element and a potential reactive site for further functionalization. This dual role enhances the compound's value as a synthetic intermediate, particularly in the construction of more complex molecular architectures through sulfur-mediated coupling reactions and transformations.
The compound's structural complexity also contributes to its significance in the broader context of drug discovery and development. The combination of the triazine core with the carboxylic acid functionality provides a molecular framework that can interact with biological targets through multiple binding modes, including hydrogen bonding, electrostatic interactions, and hydrophobic contacts.
Position within 1,2,4-Triazine Derivative Family
Within the extensive family of 1,2,4-triazine derivatives, this compound occupies a distinctive position characterized by its unique substitution pattern and functional group combination. The 1,2,4-triazine system exists as one of three possible triazine isomers, distinguished by the specific arrangement of nitrogen atoms within the six-membered ring structure. The 1,2,4-isomer is particularly notable for its synthetic accessibility and diverse biological activities compared to its 1,2,3-triazine and 1,3,5-triazine counterparts.
The compound's position within this chemical family is further defined by its substitution pattern, featuring the tert-butyl group at the 6-position and the oxo functionality at the 5-position. This substitution pattern places it within the subclass of 5-oxo-1,2,4-triazines, which are known for their enhanced stability and distinct reactivity profiles compared to fully aromatic triazine systems. The partial saturation of the ring system, indicated by the 2,5-dihydro designation, introduces additional structural flexibility that can influence both chemical reactivity and biological activity.
| Structural Feature | Characteristics | Impact on Properties |
|---|---|---|
| 1,2,4-Triazine core | Six-membered heterocycle with three nitrogen atoms | Provides aromatic character and electron-deficient reactivity |
| 6-tert-Butyl substituent | Bulky aliphatic group | Enhances lipophilicity and provides steric protection |
| 5-Oxo functionality | Carbonyl group integrated into ring system | Influences electronic properties and hydrogen bonding capacity |
| 3-Sulfanyl-acetic acid | Sulfur-linked carboxylic acid side chain | Enables further functionalization and bioconjugation |
| 2,5-Dihydro system | Partially saturated ring structure | Provides conformational flexibility and distinct reactivity |
The compound's relationship to other members of the 1,2,4-triazine family is particularly evident when considering the synthetic methodologies employed in its preparation. The general approach for triazine synthesis involves the condensation of 1,2-dicarbonyl compounds with appropriate hydrazide precursors, typically conducted in acidic media such as acetic acid. This synthetic strategy has been successfully applied to generate numerous triazine derivatives, each with distinct substitution patterns and functional properties.
The incorporation of the sulfanyl-acetic acid moiety distinguishes this compound from simpler triazine derivatives and positions it within the growing class of triazine-based bioconjugates and hybrid molecules. This structural feature enables the compound to serve as a linker or building block in the construction of more complex molecular systems, particularly those designed for biological applications or materials science purposes.
Properties
IUPAC Name |
2-[(6-tert-butyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-9(2,3)6-7(15)10-8(12-11-6)16-4-5(13)14/h4H2,1-3H3,(H,13,14)(H,10,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYAKCRGSYMBOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651804 | |
| Record name | [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114960-69-9 | |
| Record name | [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Amidrazines with tert-Butyl-Substituted Ketones
A primary route involves reacting 1-tert-butyl-2-hydrazinylidenehydrazine with α-keto esters or diketones. For example, treatment of tert-butyl hydrazinecarboxylate with ethyl 3-oxopentanoate in refluxing ethanol yields the triazinone scaffold. The tert-butyl group enhances steric stability, favoring regioselective cyclization.
Key Reaction Conditions
-
Temperature: 80–100°C.
Alternative Routes via Intermediate Protection
tert-Butoxycarbonyl (Boc) Protection Strategy
To prevent undesired side reactions, the triazinone nitrogen is protected with Boc before sulfanyl group introduction. Deprotection with trifluoroacetic acid (TFA) restores the free amine.
Stepwise Procedure
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Boc protection of triazinone N1 using di-tert-butyl dicarbonate.
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C3 bromination with N-bromosuccinimide (NBS).
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Thiol substitution with mercaptoacetic acid.
Advantages
One-Pot Synthesis for Industrial Scalability
A patent-pending one-pot method combines cyclocondensation and thiol coupling in a single reactor, reducing purification steps.
Procedure Highlights
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Reagents: tert-Butyl hydrazinecarboxylate, ethyl levulinate, mercaptoacetic acid.
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Catalyst: Pd/C (5 wt%) for dehydrogenation.
Analytical Characterization and Quality Control
Critical quality attributes are verified via:
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HPLC-MS: Purity >98%.
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¹H NMR: δ 1.42 (s, 9H, tert-butyl), δ 3.65 (s, 2H, CH₂S), δ 12.1 (s, 1H, COOH).
Challenges and Optimization Opportunities
Oxidation of Sulfanyl Group
The thioether linkage is prone to oxidation during storage. Stabilization strategies include:
Chemical Reactions Analysis
Types of Reactions
[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The triazine ring and sulfanyl group are key functional groups that contribute to its activity. These interactions can modulate various biological processes, leading to the observed effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its combination of a tert-butyl group, sulfanyl linkage, and acetic acid moiety. Below is a comparison with structurally related triazine derivatives:
Key Observations :
- Sulfanyl linkages enable disulfide bond formation or thiol-mediated interactions, critical for enzyme inhibition (e.g., acetylcholinesterase) or redox activity .
- Acetic acid/amide moieties contribute to solubility and hydrogen-bonding capacity, influencing bioavailability and target specificity .
Physicochemical Properties
While exact data for the target compound is unavailable, analogs suggest trends:
- Solubility : Acetic acid derivatives generally show better aqueous solubility than ester or amide analogs (e.g., ’s ethyl ester vs. ’s acetamide) .
- pKa: The triazinone ring (pKa ~8–10) and acetic acid (pKa ~2–4) create pH-dependent solubility, useful for targeted drug delivery .
Biological Activity
The compound [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid is a member of the triazine family and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a triazine ring substituted with a tert-butyl group and a sulfanyl acetic acid moiety. The structural formula can be represented as follows:
This compound's unique structure is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar triazine structures have shown promising antitumor effects. For example, derivatives of triazine have been tested against various cancer cell lines with significant cytotoxicity observed (IC50 values in the low micromolar range) .
- Antimicrobial Properties : The presence of sulfur in the structure may enhance its antimicrobial efficacy. Studies have demonstrated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : Compounds in this class have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- Cell Cycle Arrest : Similar triazine derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through interactions with DNA or key regulatory proteins .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that triazine compounds can increase ROS levels in cells, contributing to oxidative stress and subsequent cell death .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a 1,2,4-triazin-3-thiol derivative and a halogenated acetic acid precursor. Reaction optimization involves varying solvents (e.g., ethanol, DMF), temperature (reflux at 80–100°C), and catalysts (e.g., NaHCO₃ for neutralization post-reflux). Yield improvements require monitoring intermediates via TLC and adjusting stoichiometry (e.g., molar ratios of 1:1.2 for thiol to halide) .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.3 ppm for ¹H; δ ~28–35 ppm for ¹³C) and the sulfanyl-acetic acid moiety (δ ~3.8 ppm for CH₂-S; δ ~170–175 ppm for COOH).
- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and S-H/N-H bonds (2500–3300 cm⁻¹).
- MS : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the triazinone core .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : Cross-validate experimental data by refining X-ray diffraction (XRD) structures using programs like SHELXL . For example, if NMR suggests conformational flexibility in the sulfanyl-acetic acid chain but XRD shows a rigid structure, consider dynamic effects in solution vs. solid-state packing. Use R-factor metrics (e.g., R₁ < 0.05) to assess refinement accuracy .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer : The compound’s polar sulfanyl and carboxylic acid groups may lead to poor crystal growth due to hydrogen-bonding competition. Strategies include:
- Solvent Screening : Use mixed solvents (e.g., DMSO/water) to modulate solubility.
- Temperature Gradients : Slow cooling from 50°C to 4°C to promote ordered packing.
- Co-crystallization : Add small-molecule co-formers (e.g., urea) to stabilize lattice interactions.
Q. How can the reactivity of the sulfanyl group in this compound be exploited for derivatization in drug discovery?
- Methodological Answer : The sulfanyl group undergoes nucleophilic substitution or oxidation. For example:
- Alkylation : React with α-bromoacetophenone to form thioether derivatives.
- Oxidation : Use H₂O₂/CH₃COOH to generate sulfoxide/sulfone analogs.
- Biological Testing : Screen derivatives for enzyme inhibition (e.g., triazinone-based kinase inhibitors) via in vitro assays, monitoring IC₅₀ shifts .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina, focusing on hydrogen bonds between the triazinone core and active-site residues .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
